molecular formula C11H8N6O6 B14141019 3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine CAS No. 444144-10-9

3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine

Katalognummer: B14141019
CAS-Nummer: 444144-10-9
Molekulargewicht: 320.22 g/mol
InChI-Schlüssel: GZHDNEBDIHCKSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine is a complex organic compound with the molecular formula C11H8N6O6 It is characterized by the presence of nitro groups and a hydrazinyl group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dinitropyridine with 4-nitrophenylhydrazine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and hydrazination processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine is unique due to the combination of nitro groups and a hydrazinyl group attached to a pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer

444144-10-9

Molekularformel

C11H8N6O6

Molekulargewicht

320.22 g/mol

IUPAC-Name

1-(3,5-dinitropyridin-2-yl)-2-(4-nitrophenyl)hydrazine

InChI

InChI=1S/C11H8N6O6/c18-15(19)8-3-1-7(2-4-8)13-14-11-10(17(22)23)5-9(6-12-11)16(20)21/h1-6,13H,(H,12,14)

InChI-Schlüssel

GZHDNEBDIHCKSY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NNC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.